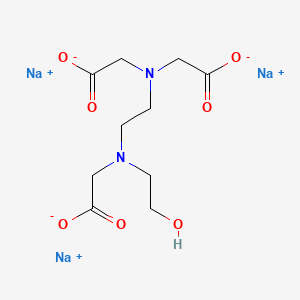
lithium;2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lithium 2-hydroxybenzoate can be synthesized through the neutralization reaction between lithium hydroxide and 2-hydroxybenzoic acid. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction is as follows:
C7H6O3+LiOH→C7H5LiO3+H2O
Industrial Production Methods: In industrial settings, the production of lithium 2-hydroxybenzoate involves the reaction of lithium carbonate with 2-hydroxybenzoic acid. The reaction is conducted in a solvent such as ethanol or water, and the product is isolated by filtration and recrystallization.
Types of Reactions:
Oxidation: Lithium 2-hydroxybenzoate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: This compound is relatively stable and does not readily undergo reduction reactions.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the hydroxyl group on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Oxidation of lithium 2-hydroxybenzoate can lead to the formation of various carboxylic acids.
Substitution: Halogenation can produce halogenated derivatives of lithium 2-hydroxybenzoate.
Aplicaciones Científicas De Investigación
Lithium 2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other lithium compounds.
Biology: It has been studied for its potential anti-inflammatory and analgesic properties.
Medicine: Lithium 2-hydroxybenzoate is investigated for its potential use in the treatment of conditions such as bipolar disorder, leveraging the mood-stabilizing effects of lithium ions.
Industry: It is used in the formulation of certain pharmaceuticals and as an additive in various chemical processes.
Mecanismo De Acción
The mechanism of action of lithium 2-hydroxybenzoate is primarily attributed to the lithium ion. Lithium ions can modulate neurotransmitter activity and inhibit enzymes such as glycogen synthase kinase-3 and inositol monophosphatases. These actions contribute to its mood-stabilizing effects and potential therapeutic benefits in psychiatric conditions .
Comparación Con Compuestos Similares
Lithium Carbonate: Used primarily in the treatment of bipolar disorder.
Lithium Citrate: Another lithium salt with similar therapeutic applications.
Sodium Salicylate: A sodium salt of 2-hydroxybenzoic acid with anti-inflammatory properties.
Uniqueness: Lithium 2-hydroxybenzoate combines the therapeutic effects of lithium ions with the anti-inflammatory properties of 2-hydroxybenzoic acid, making it a unique compound with potential dual benefits in medical applications.
Propiedades
IUPAC Name |
lithium;2-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.Li/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBOOKLOXQFNPZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C(=C1)C(=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1=CC=C(C(=C1)C(=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5LiO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R)-6-{[(Allyloxy)carbonyl]amino}-2-ammoniohexanoate](/img/structure/B7802317.png)
![sodium;(2R)-2-[(2R,3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate](/img/structure/B7802333.png)






![2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate](/img/structure/B7802393.png)





